molecular formula C17H19N3O6 B1683806 バレニクリジン酒石酸塩 CAS No. 375815-87-5

バレニクリジン酒石酸塩

カタログ番号: B1683806
CAS番号: 375815-87-5
分子量: 361.3 g/mol
InChIキー: TWYFGYXQSYOKLK-CYUSMAIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Varenicline tartrate is a prescription medication primarily used as a smoking cessation aid. It is a highly selective partial agonist of the nicotinic acetylcholine receptor α4β2 subtype. This compound is marketed under the brand names Champix and Chantix, among others. Varenicline tartrate helps reduce cravings and withdrawal symptoms associated with smoking cessation by binding to the same receptors as nicotine, thereby blocking nicotine’s effects .

科学的研究の応用

Introduction to Varenicline Tartrate

Varenicline tartrate is a selective nicotinic acetylcholine receptor partial agonist primarily developed for smoking cessation. It acts on the α4β2 nicotinic receptor subtype, which is implicated in the rewarding effects of nicotine by modulating dopamine release in the brain. This compound has been extensively studied for its efficacy in aiding individuals to quit smoking, as well as its potential applications in treating other conditions, such as alcohol use disorder.

Efficacy Studies

  • Randomized Controlled Trials : Numerous studies have demonstrated the effectiveness of varenicline tartrate in smoking cessation. A notable phase 2 trial showed that participants receiving varenicline at doses of 1.0 mg twice daily had significantly higher quit rates compared to placebo (48% vs. 17%) after four weeks . The response rate increased with higher doses, indicating a dose-dependent effect.
  • Long-Term Outcomes : A two-year study evaluated the long-term efficacy of varenicline combined with counseling for inpatient smokers. Results indicated that 29.2% of participants receiving varenicline plus counseling remained abstinent at 104 weeks, compared to 18.8% for those receiving counseling alone . This underscores the potential of varenicline not only as a standalone treatment but also as part of a comprehensive cessation program.
  • Combination Therapies : Research has explored the combination of varenicline with nicotine replacement therapies, such as nicotine patches. One study found that this combination improved cessation outcomes among heavy drinkers who smoked, suggesting that varenicline may enhance the effectiveness of traditional nicotine replacement methods .

Case Studies

  • Inpatient Settings : The STOP trial is significant as it was the first to assess varenicline's efficacy in an inpatient setting among individuals with tobacco-related diseases. The study highlighted that varenicline could be effectively administered in acute care settings, providing an opportunistic treatment approach for hospitalized smokers .
  • Alcohol Use Disorder : Varenicline has also been investigated for its role in treating alcohol use disorder. A double-blind, randomized placebo-controlled trial showed promising results, indicating that varenicline could reduce relapse rates and improve abstinence among individuals with alcohol dependence .

Summary of Findings

Study TypePopulationInterventionKey Findings
Phase 2 Clinical TrialHealthy SmokersVarenicline (0.3 mg to 1 mg)Higher quit rates with increased dosage
Long-Term Efficacy StudyInpatientsVarenicline + Counseling29.2% abstinence at 104 weeks vs. 18.8% counseling alone
Combination Therapy StudyHeavy DrinkersVarenicline + Nicotine PatchImproved cessation outcomes compared to placebo

作用機序

Target of Action

Varenicline tartrate, also known as varenicline, is a prescription medication used to treat smoking addiction . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Varenicline tartrate works by binding to α4β2 nicotinic acetylcholine receptors . It stimulates these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This dual action reduces nicotine cravings and withdrawal symptoms that occur when people stop smoking .

Biochemical Pathways

Varenicline tartrate’s action on the alpha4/beta2 subtype of the nicotinic acetylcholine receptor leads to the release of dopamine in the nucleus accumbens, the brain’s reward center . This reduces cravings and withdrawal symptoms associated with smoking cessation .

Pharmacokinetics

Varenicline tartrate exhibits linear pharmacokinetics after single or repeated doses . Absorption of varenicline is virtually complete after oral administration and systemic availability is 90% . Maximum plasma concentrations of varenicline typically occur within 3–4 hours after oral administration . The elimination half-life of varenicline is approximately 24 hours . Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine . Renal elimination of varenicline is primarily through glomerular filtration along with active tubular secretion .

Result of Action

The result of varenicline tartrate’s action is a reduction in nicotine cravings and withdrawal symptoms, thereby aiding in smoking cessation . Despite potential adverse effects, varenicline has proven efficacy in helping individuals quit smoking . It is estimated that approximately one in eleven smokers who use varenicline successfully remain abstinent from tobacco at six months .

Action Environment

The action of varenicline tartrate is influenced by various factors. For instance, renal function is a clinically important factor leading to interindividual variability in systemic exposure to varenicline . Although no dose adjustment is required for subjects with mild to moderate renal impairment, a dose reduction to 1 mg/day is indicated for subjects with severe renal insufficiency . After accounting for renal function, there was no apparent effect of age, sex, or race on varenicline pharmacokinetics .

生化学分析

Biochemical Properties

Varenicline tartrate plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is predominantly found in the brain. By binding to these receptors, varenicline tartrate partially stimulates them, leading to the release of dopamine, a neurotransmitter associated with pleasure and reward. This interaction helps reduce the craving for nicotine and alleviates withdrawal symptoms. Additionally, varenicline tartrate has been shown to interact with other nicotinic receptor subtypes, including α3β4, α3β2, and α6-containing receptors, albeit with lower affinity .

Cellular Effects

Varenicline tartrate exerts various effects on different types of cells and cellular processes. In neuronal cells, it modulates the activity of nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and neurotransmitter release. This modulation affects gene expression and cellular metabolism, ultimately influencing cell function. Varenicline tartrate has been shown to reduce the release of dopamine in response to nicotine, thereby decreasing the reinforcing effects of smoking. It also affects other neurotransmitter systems, such as glutamate and GABA, which play a role in addiction and withdrawal .

Molecular Mechanism

The molecular mechanism of varenicline tartrate involves its binding interactions with nicotinic acetylcholine receptors. By acting as a partial agonist at the α4β2 subtype, varenicline tartrate competes with nicotine for binding sites on these receptors. This competition results in a partial activation of the receptors, leading to the release of dopamine and other neurotransmitters. Unlike nicotine, which fully activates the receptors, varenicline tartrate produces a milder response, reducing the craving for nicotine and minimizing withdrawal symptoms. Additionally, varenicline tartrate’s binding to other nicotinic receptor subtypes contributes to its overall effects on the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of varenicline tartrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Varenicline tartrate has shown good stability under standard laboratory conditions, with minimal degradation over extended periods. In vitro and in vivo studies have demonstrated that varenicline tartrate maintains its efficacy in reducing nicotine cravings and withdrawal symptoms over time. Long-term use of varenicline tartrate has been associated with sustained smoking cessation rates and improved overall health outcomes .

Dosage Effects in Animal Models

Studies in animal models have provided valuable insights into the dosage effects of varenicline tartrate. Different dosages of varenicline tartrate have been tested to determine their impact on nicotine addiction and withdrawal. These studies have shown that higher doses of varenicline tartrate result in more significant reductions in nicotine cravings and withdrawal symptoms. At very high doses, varenicline tartrate may cause adverse effects, such as nausea and gastrointestinal disturbances. It is essential to find the optimal dosage that balances efficacy and tolerability in animal models before translating these findings to human use .

Metabolic Pathways

Varenicline tartrate undergoes minimal metabolism in the body, with the majority of the compound excreted unchanged in the urine. This limited metabolism reduces the risk of drug interactions and ensures consistent therapeutic effects. The primary metabolic pathway involves renal excretion, with approximately 92% of the administered dose eliminated unchanged. This high level of excretion highlights the importance of renal function in the clearance of varenicline tartrate from the body .

Transport and Distribution

Varenicline tartrate is transported and distributed within cells and tissues through various mechanisms. It has a relatively low protein binding affinity, with less than 20% of the compound bound to plasma proteins. This low binding affinity allows for efficient distribution throughout the body. Varenicline tartrate is primarily excreted by the kidneys, with minimal hepatic metabolism. The compound’s distribution is influenced by its solubility and permeability properties, ensuring its availability at target sites within the central nervous system .

Subcellular Localization

The subcellular localization of varenicline tartrate is primarily within the central nervous system, where it interacts with nicotinic acetylcholine receptors. The compound’s ability to cross the blood-brain barrier allows it to reach its target receptors in the brain. Varenicline tartrate’s activity is influenced by its binding to specific receptor subtypes, such as α4β2, which are predominantly found in neuronal cells. This subcellular localization is crucial for its efficacy in reducing nicotine cravings and withdrawal symptoms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of varenicline tartrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications. The final step involves the reaction of varenicline freebase with L-tartaric acid to form the tartrate salt .

Industrial Production Methods: Industrial production of varenicline tartrate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: Varenicline tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives .

類似化合物との比較

Uniqueness of Varenicline Tartrate: Varenicline tartrate is unique in its high selectivity and partial agonist activity at the α4β2 nicotinic acetylcholine receptors. This specificity allows it to effectively reduce cravings and withdrawal symptoms while minimizing the risk of addiction and side effects associated with full agonists like nicotine .

生物活性

Varenicline tartrate, marketed under the brand names Chantix and Champix, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. It is primarily used as an aid for smoking cessation. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This binding results in the stimulation of dopamine release, which mimics the effects of nicotine but to a lesser degree, thereby reducing withdrawal symptoms and cravings associated with smoking cessation. Importantly, varenicline exhibits a much higher affinity for the α4β2 subtype compared to other nicotinic receptors, making it a targeted therapeutic option for nicotine addiction .

Pharmacokinetics

The pharmacokinetics of varenicline tartrate reveal several key characteristics:

  • Absorption : Varenicline is rapidly absorbed after oral administration, with maximum plasma concentrations typically occurring within 3 to 4 hours. The bioavailability is high and unaffected by food .
  • Distribution : The volume of distribution averages around 415 liters, indicating extensive tissue distribution. Plasma protein binding is low (<20%) and consistent across different age groups .
  • Metabolism : Varenicline undergoes minimal metabolism; approximately 92% is excreted unchanged in urine. It does not significantly interact with cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
  • Elimination : The elimination half-life is approximately 24 hours, allowing for once or twice daily dosing regimens. Steady-state concentrations are reached within four days of repeated dosing .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of varenicline in promoting smoking cessation:

  • Long-term Efficacy : A study involving 392 hospitalized patients showed that those receiving varenicline plus counseling had a continuous abstinence rate of 29.2% at 104 weeks compared to 18.8% for counseling alone (p = 0.02) .
Treatment GroupContinuous Abstinence Rate (%)Odds Ratio (95% CI)
Varenicline + Counseling29.21.78 (1.10-2.86)
Counseling Alone18.8-
  • Response Rates : In controlled trials, varenicline at doses of 1 mg twice daily yielded quit rates three times higher than placebo (48% vs. 17%) .

Safety Profile

The safety and tolerability of varenicline have been extensively studied:

  • Adverse Effects : Nausea is the most commonly reported side effect, with its incidence increasing with dosage. Other side effects include insomnia and abnormal dreams .
  • Contraindications : Varenicline is not recommended for individuals under 18 years or those with severe renal impairment unless dose adjustments are made .

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of varenicline:

  • A randomized trial assessed the combination of varenicline and nicotine patches, showing improved quit rates and reduced likelihood of relapse compared to placebo .
  • Another study highlighted that varenicline's efficacy was maintained over extended periods, reinforcing its role in long-term smoking cessation strategies .

特性

CAS番号

375815-87-5

分子式

C17H19N3O6

分子量

361.3 g/mol

IUPAC名

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1

InChIキー

TWYFGYXQSYOKLK-CYUSMAIQSA-N

SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

異性体SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

正規SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

外観

White to beige crystalline powder

ピクトグラム

Irritant; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine
Champix
Chantix
varenicline
varenicline tartrate

製品の起源

United States

Synthesis routes and methods

Procedure details

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine (50 g) was dissolved in methanol (375 ml) and the solution was added to a solution of tartaric acid (39.31 g) dissolved in methanol (375 ml) at 20-25° C. The suspension was stirred for 1 hour 30 minutes at 20-25° C. followed by filtration of the solid and then drying to yield 82 g of varenicline tartrate (Purity by HPLC: 99.9%).
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
39.31 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three
Yield
99.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
varenicline tartrate
Reactant of Route 2
varenicline tartrate
Reactant of Route 3
varenicline tartrate
Reactant of Route 4
varenicline tartrate
Reactant of Route 5
varenicline tartrate
Reactant of Route 6
varenicline tartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。